molecular formula C17H14N2O B4484890 1-[3-(4-quinolinylamino)phenyl]ethanone

1-[3-(4-quinolinylamino)phenyl]ethanone

Cat. No.: B4484890
M. Wt: 262.30 g/mol
InChI Key: UWQFYOFZEQIQGQ-UHFFFAOYSA-N
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Description

Contextualization of Quinoline-Based Scaffolds in Chemical Research

Quinoline-based scaffolds are considered "privileged structures" in medicinal chemistry due to their recurring presence in bioactive compounds. mdpi.com This prevalence underscores their importance as a foundational element in the design of novel therapeutic agents.

The quinoline (B57606) moiety, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. Its unique electronic properties and the ability to participate in a wide range of chemical reactions make it a versatile building block for the synthesis of complex molecules. The nitrogen atom in the pyridine ring imparts basicity and allows for hydrogen bonding, crucial for molecular interactions with biological targets. mdpi.com

Historical Perspective on 4-Quinolinylamino Derivatives in Chemical Biology

The history of 4-quinolinylamino derivatives is deeply rooted in the quest for antimalarial drugs. The discovery of quinine, a natural product from the bark of the Cinchona tree, laid the groundwork for the development of synthetic quinoline-based antimalarials. rsc.org A pivotal moment was the synthesis of 4-aminoquinoline (B48711) compounds like chloroquine, which became frontline treatments for malaria for many decades. rsc.org This historical success spurred further research into the chemical biology of 4-quinolinylamino derivatives, revealing their potential to interact with a wide array of biological targets beyond the malaria parasite.

Structural Significance of the 1-[3-(4-quinolinylamino)phenyl]ethanone Chemotype

The specific arrangement of functional groups in this compound defines its chemotype and suggests its potential for specific molecular interactions. The molecule can be deconstructed into three key components: the quinoline core, the aromatic amine linker, and the 1-ethanone substituted phenyl ring.

The placement of the ethanone (B97240) group at the meta-position of the aniline (B41778) ring is a notable feature. This substitution pattern can influence the molecule's polarity, solubility, and its ability to act as a hydrogen bond acceptor. In the context of drug design, such a group can be crucial for anchoring the molecule within the binding site of a target protein. researchgate.net

Overview of Research Trajectories for Aromatic Amino Quinoline Derivatives

Research into aromatic amino quinoline derivatives has evolved significantly from its initial focus on infectious diseases. Current research trajectories are increasingly directed towards the development of targeted therapies for cancer and other complex diseases. A major area of investigation is their use as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinoline scaffold has been identified as a key pharmacophore in the design of potent and selective kinase inhibitors. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(quinolin-4-ylamino)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12(20)13-5-4-6-14(11-13)19-17-9-10-18-16-8-3-2-7-15(16)17/h2-11H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQFYOFZEQIQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Chemical Compound 1 3 4 Quinolinylamino Phenyl Ethanone and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 1-[3-(4-quinolinylamino)phenyl]ethanone (I), two primary retrosynthetic disconnections are considered, focusing on the formation of the C-N bond and the quinoline (B57606) ring system.

Disconnection A: C-N Bond Formation

The most logical disconnection is the C4-N bond of the quinoline ring, which connects the quinoline and phenyl moieties. This leads to two key precursors: a 4-haloquinoline (e.g., 4-chloroquinoline (B167314), II ) and 3-aminoacetophenone (III ). This disconnection points towards a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, as the forward synthetic step. wikipedia.orgacsgcipr.org

Disconnection B: Quinoline Ring Formation

An alternative disconnection involves the formation of the quinoline ring itself, a strategy that falls under the broad category of quinoline synthesis reactions. The Friedländer synthesis is a prominent example, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comsynarchive.com In this case, the target molecule could be conceptually disassembled into 2-aminobenzaldehyde (IV ) and a β-aminoketone derived from 3-aminoacetophenone. However, a more direct Friedländer approach would involve the reaction of an aniline (B41778) derivative with a β-dicarbonyl compound, followed by cyclization.

Conventional Synthetic Routes for this compound

Based on the retrosynthetic analysis, both linear and convergent synthetic strategies can be devised to prepare this compound.

Multi-Step Linear Synthetic Pathways

A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. A plausible linear synthesis of the target molecule can be achieved through the widely used Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org

The key reaction in this pathway is the palladium-catalyzed coupling of 4-chloroquinoline (II ) with 3-aminoacetophenone (III ). This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like XPhos, in the presence of a base such as sodium tert-butoxide. tcichemicals.comtcichemicals.com The starting material, 3-aminoacetophenone, is commercially available or can be synthesized by the reduction of 3-nitroacetophenone. benthamdirect.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(dba)₂ XPhos NaOt-Bu Toluene Reflux 94 tcichemicals.comtcichemicals.com
Pd(OAc)₂ DPEphos K₃PO₄ Toluene 100 High nih.gov

Convergent Synthetic Strategies

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. This approach can be more efficient for complex molecules. For this compound, a convergent approach can be designed based on the Friedländer synthesis. wikipedia.orgjk-sci.comsynarchive.com

In this strategy, the quinoline ring is constructed from simpler precursors. One possible route involves the reaction of 2-aminobenzaldehyde (IV ) with 1-(3-aminophenyl)ethanone (III ) in the presence of an acid or base catalyst. The reaction proceeds through an initial condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.orgscribd.com

Table 2: Catalysts and Conditions for Friedländer Synthesis | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | p-Toluenesulfonic acid | Solvent-free | 120 | High | organic-chemistry.org | | Iodine | Ethanol (B145695) | Reflux | High | organic-chemistry.org | | None | Water | 70 | 97 | organic-chemistry.org | | P₂O₅/SiO₂ | Solvent-free | 80 | High | researchgate.net |

Exploration of Green Chemistry Principles in Compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org The synthesis of this compound and its analogues can be made more environmentally benign by adopting solvent-free reaction conditions and utilizing catalyst-free or recyclable catalytic systems.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers several advantages, including reduced waste, lower costs, and often, shorter reaction times and simpler work-up procedures. The Friedländer synthesis of quinolines has been successfully carried out under solvent-free conditions. researchgate.netnih.gov For instance, the reaction between a 2-aminoaryl ketone and a carbonyl compound can be efficiently promoted by a solid-supported catalyst like P₂O₅/SiO₂ at elevated temperatures, yielding the desired quinoline in high yields. researchgate.net Similarly, microwave irradiation in the absence of a solvent, often with a solid acid catalyst, has proven to be an effective green method for quinoline synthesis. organic-chemistry.org

Catalyst-Free or Recyclable Catalytic Systems

The development of catalyst-free reactions or the use of recyclable catalysts is a cornerstone of green chemistry.

Catalyst-Free Synthesis: Remarkably, the Friedländer synthesis of quinolines has been achieved in water without any catalyst. organic-chemistry.org The reaction between 2-aminobenzaldehyde and various ketones proceeds efficiently at 70°C, providing the corresponding quinolines in excellent yields. organic-chemistry.org This method offers a truly green alternative to traditional catalytic systems.

Recyclable Catalysts: For reactions that require a catalyst, the use of a recyclable one is highly desirable. In the context of the Buchwald-Hartwig amination, research has focused on developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused. For example, palladium nanoparticles supported on various materials have been investigated as recyclable catalysts for C-N coupling reactions. researchgate.net In the Friedländer synthesis, solid acid catalysts such as Amberlyst-15 and polymer-supported sulfonic acids have been shown to be effective and reusable. nih.gov These catalysts can be recovered by simple filtration and reused multiple times with minimal loss of activity.

Application of Advanced Synthetic Techniques

The synthesis of the 4-anilinoquinoline core, central to This compound , traditionally relies on the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline derivative and an appropriate aniline, in this case, 3-aminoacetophenone. nih.govplos.org However, recent advancements have focused on catalytic systems and innovative energy sources to overcome the limitations of conventional methods, such as harsh reaction conditions and long reaction times. nih.govacs.org

Catalytic Approaches in Quinoline Ring Functionalization

Transition metal catalysis has become a cornerstone for the efficient and selective functionalization of heterocyclic compounds, including the quinoline scaffold. nih.govrsc.org These methods provide powerful alternatives to classical SNAr reactions for forming the critical C-N bond in 4-anilinoquinolines.

Key catalytic strategies include:

Palladium- and Copper-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig and Ullmann-type coupling reactions are instrumental in forming the aryl-amine bond. While Buchwald-Hartwig amination using palladium catalysts is a powerful tool, copper-catalyzed Ullmann condensations are also frequently employed, sometimes requiring less stringent reaction conditions. For instance, copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been identified as an effective catalyst for coupling anilines with 4-chloroquinolines. nih.gov

Dehydrogenative Coupling and C-H Activation: More advanced and atom-economical strategies involve the direct functionalization of C-H bonds. nih.govmdpi.com Palladium(II) acetate, in conjunction with an oxidant like copper(II) acetate, can catalyze the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones and subsequent amination to yield 4-aminoquinolines. nih.gov This approach avoids the pre-functionalization step of introducing a leaving group (like chlorine) at the C4 position, thereby streamlining the synthetic sequence. nih.govrsc.org The direct C-H amination of quinoline N-oxides at the C2 position, often using copper catalysts, followed by reduction, represents another sophisticated route to functionalized quinolines. nih.gov

These catalytic methods not only enhance efficiency but also broaden the scope of accessible analogues by tolerating a wider range of functional groups on both the quinoline and aniline moieties.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for accelerating chemical reactions. In the synthesis of 4-aminoquinolines, microwave irradiation dramatically reduces reaction times from many hours or even days to mere minutes, while often improving product yields. nih.govnih.govresearchgate.net

The primary mechanism involves the efficient and rapid heating of the polar solvent and reactants by microwave energy, leading to a significant increase in reaction rates. This technique has been successfully applied to the SNAr reaction between 4,7-dichloroquinoline (B193633) and various amines, achieving high yields (80-95%) in as little as 20-30 minutes. nih.govresearchgate.net In a similar synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, a related class of compounds, the reaction time was reduced from 12 hours under conventional reflux to just 20 minutes with microwave irradiation. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Aminoquinolines
ParameterConventional Heating (Reflux)Microwave-Assisted SynthesisReference
Reaction Time> 12-24 hours20-30 minutes nih.govnih.gov
Temperature~80-155 °C140-180 °C nih.govplos.orgnih.gov
Typical YieldsVariable, often moderateGood to excellent (e.g., 80-95%) nih.govresearchgate.net
ConditionsOften harsh, prolonged heatingRapid, controlled, milder overall process nih.govacs.org

Flow Chemistry Applications in Compound Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and superior scalability. researchgate.netmdpi.com The synthesis of quinoline derivatives has been adapted to flow systems to leverage these benefits. researchgate.netuniqsis.com

Notable flow chemistry applications include:

Telescoped Reactions: Flow reactors allow for "telescoped" reaction sequences where the product of one reaction is directly fed into the next reactor for a subsequent transformation without intermediate purification. mdpi.com For example, a photochemical cyclization to form a quinoline ring can be coupled directly with a subsequent hydrogenation step in a continuous flow process to produce tetrahydroquinolines. thieme-connect.devapourtec.com

High-Temperature/High-Pressure Reactions: Flow systems can safely operate at temperatures and pressures that are difficult to achieve in standard batch reactors, often leading to dramatically accelerated reactions. The synthesis of 2-methylbenzimidazole, for example, can be completed in 30 seconds at 200°C under flow conditions. uniqsis.com

Photochemical Flow Reactions: The use of photochemical methods in flow reactors, often using high-power LED light sources, provides a scalable and efficient means of synthesis. Tandem photoisomerization-cyclization processes have been developed to produce various substituted quinolines with high throughput. thieme-connect.devapourtec.com

These flow methodologies are particularly well-suited for the industrial-scale production of quinoline-based compounds, ensuring consistency and high productivity. researchgate.net

Methodologies for Derivatization and Analogue Preparation

The preparation of analogues of This compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Derivatization can be systematically performed by modifying the substituents on the phenyl ring or by altering the quinoline core itself.

Modification of the Phenyl Ring Substituents

The properties of the final compound can be fine-tuned by introducing various functional groups onto the phenyl ring. This is typically achieved by starting with a substituted aniline precursor instead of 3-aminoacetophenone. The acetyl group at the meta-position is a key feature of the parent compound, but numerous other substitutions are synthetically accessible.

Research on related 4-anilinoquinoline hybrids has shown that introducing different substituents on the phenyl ring significantly impacts biological activity. nih.gov For example, analogues have been synthesized with electron-withdrawing groups like nitro (NO₂) and chloro (Cl), or electron-donating groups. nih.govnih.gov The synthesis of these analogues follows the same fundamental coupling strategies (e.g., SNAr or catalyzed coupling) with the appropriately substituted aniline.

Table 2: Examples of Phenyl Ring Modifications in 4-Anilinoquinoline Analogues
Precursor AnilineResulting Phenyl Substituent PatternSynthetic ApproachReference
3-Aminoacetophenone3-acetylSNAr with 4-chloroquinoline nih.govchemuniverse.com
3-(Difluoromethyl)aniline3-(difluoromethyl)Routine synthesis with 6-bromo-4-chloroquinoline researchgate.net
Anilines with various substituents (e.g., p-nitro, p-chloro, p-fluoro)4-nitro, 4-chloro, 4-fluoroCoupling with a quinoline-pyrimidine core nih.gov
o-(Diethylaminomethyl)benzylamine2-((diethylamino)methyl)Condensation with 4,7-dichloroquinoline plos.org

Alterations to the Quinoline Core Structure

Modifying the quinoline ring itself provides another avenue for creating a diverse library of analogues. This is generally accomplished by starting with a pre-functionalized quinoline, most commonly a substituted 4-chloroquinoline, which is then coupled with the desired aniline. ucsf.edu

A simple two-step method has been used to create a library of 51 B-ring-substituted 4-aminoquinolines, demonstrating that substitutions at the C-5, C-6, C-7, and C-8 positions are readily achievable. ucsf.eduresearchgate.net The synthesis typically involves the construction of a substituted 4-hydroxyquinoline, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) to yield the reactive 4-chloroquinoline intermediate. nih.govucsf.edu This intermediate can then be reacted with 3-aminoacetophenone to produce the desired analogue of This compound with a modified quinoline core. For example, the synthesis of 7-fluoro-4-anilinoquinolines has been reported as part of a strategy to develop new inhibitors. nih.gov

Variations at the Amino Linker Moiety

The secondary amine that links the quinoline and phenyl rings in this compound is a critical site for structural modification. Altering this linker, for instance, by alkylation or acylation, can significantly influence the compound's physicochemical properties. The synthesis of analogues with variations at this position can be broadly achieved through two primary strategies: the post-synthetic modification of the parent compound or the use of pre-substituted precursors in the final coupling step.

N-Alkylation and N-Acylation of the Pre-formed Scaffold

One direct approach to introduce diversity at the amino linker is the N-alkylation or N-acylation of the parent compound, this compound. This method involves the initial synthesis of the secondary amine scaffold, followed by a separate reaction to add the desired substituent onto the nitrogen atom.

N-Alkylation: The secondary amine of the parent compound can be deprotonated with a suitable base, such as sodium hydride (NaH), to form a more nucleophilic amide anion. This anion can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to yield the corresponding N-alkylated analogue.

N-Acylation: For N-acylation, the parent compound can be treated with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction forms an N-acyl derivative, introducing a carbonyl group adjacent to the linker nitrogen.

These post-synthetic modifications are summarized in the table below.

Reaction Type Starting Material Reagents Product Structure
N-AlkylationThis compound1. NaH 2. Alkyl Halide (R-X)N-Alkyl-1-[3-(4-quinolinylamino)phenyl]ethanone
N-AcylationThis compoundAcyl Halide (RCOCl), BaseN-Acyl-1-[3-(4-quinolinylamino)phenyl]ethanone

Table 1: Post-Synthetic Modification of the Amino Linker.

Synthesis from N-Substituted Precursors

An alternative and often more versatile strategy involves the synthesis of analogues from N-substituted aniline precursors. This approach avoids potential side reactions on the quinoline ring and allows for a broader range of substituents to be introduced. The key steps involve the initial synthesis of an N-substituted 3-aminoacetophenone, followed by a cross-coupling reaction with a 4-haloquinoline.

The required N-substituted 3-aminoacetophenone can be prepared by the direct alkylation or acylation of 3-aminoacetophenone. tsijournals.com For example, reductive amination with an aldehyde or ketone, or direct reaction with an alkyl halide, can furnish the desired N-alkylated intermediate.

Once the N-substituted 3-aminoacetophenone is obtained, it can be coupled with 4-chloroquinoline using established C-N bond-forming methodologies.

Ullmann Condensation: This classic method uses a copper catalyst, often with a ligand and a base, at elevated temperatures to couple an N-substituted aniline with an aryl halide. wikipedia.orgorganic-chemistry.org The reaction is robust but can require harsh conditions.

Buchwald-Hartwig Amination: A more modern and milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This reaction typically employs a palladium precursor (e.g., Pd(OAc)₂) with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a base (e.g., Cs₂CO₃, NaOtBu) and offers broad functional group tolerance. mdpi.com

The general scheme for this approach is detailed in the table below.

Step Reactants Typical Conditions Intermediate/Product
1. Precursor Synthesis3-Aminoacetophenone, Alkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)N-Alkyl-3-aminoacetophenone
2. Coupling ReactionN-Alkyl-3-aminoacetophenone, 4-ChloroquinolineUllmann: CuI, Ligand, Base, High Temp. Buchwald-Hartwig: Pd-catalyst, Ligand, BaseN-Alkyl-1-[3-(4-quinolinylamino)phenyl]ethanone

Table 2: Synthesis via N-Substituted Precursors.

This precursor-based approach is often preferred for creating a library of analogues, as the common 4-chloroquinoline intermediate can be reacted with a diverse range of pre-synthesized N-substituted anilines to generate the desired final compounds. nih.govmdpi.com

Structural Characterization and Conformational Analysis of 1 3 4 Quinolinylamino Phenyl Ethanone

Spectroscopic and Spectrometric Approaches for Structural Elucidation

A suite of spectroscopic and spectrometric methods is indispensable for the unambiguous determination of the chemical structure of 1-[3-(4-quinolinylamino)phenyl]ethanone. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, each offer unique insights into the molecule's constitution.

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and phenyl rings, a singlet for the methyl protons of the acetyl group, and a signal for the secondary amine proton. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J values) would reveal the substitution patterns on the aromatic rings.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of unique carbon environments. The spectrum would display signals for the carbonyl carbon of the ketone, the methyl carbon, and the various aromatic carbons in the quinoline and phenyl moieties.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive assignments. COSY would establish proton-proton coupling networks within the quinoline and phenyl rings. HSQC would correlate each proton with its directly attached carbon atom. Finally, HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in connecting the quinolinylamino fragment to the phenyl ethanone (B97240) moiety. For instance, an HMBC correlation between the amine proton and carbons of both the quinoline and phenyl rings would confirm the N-linkage.

While specific, experimentally verified NMR data for this compound is not widely published in readily accessible literature, the expected chemical shifts can be inferred from related structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃ ~2.6 ~27
Carbonyl C=O - ~198
Phenyl Ring CH 7.5 - 8.2 120 - 140
Quinoline Ring CH 7.0 - 8.8 100 - 150

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₇H₁₄N₂O), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for such analyses. The measured mass would be compared to the theoretical exact mass of the compound, with a very small mass error providing strong evidence for the proposed formula.

Table 2: High-Resolution Mass Spectrometry Data

Molecular Formula Theoretical Exact Mass (m/z)

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the ketone. The N-H stretching vibration of the secondary amine would likely appear as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic systems would appear in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to exhibit strong absorptions in the UV region due to the π-π* transitions of the extended conjugated system formed by the quinoline and phenyl rings. researchgate.netresearchgate.net The presence of the amino linker and the acetyl group can influence the position and intensity of these absorption bands. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol.

Conformational Preferences and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bond linking the quinoline and phenyl rings, and the C-C bond connecting the acetyl group to the phenyl ring. The relative orientation of the two aromatic rings is a key conformational feature. Steric hindrance between the protons on the respective rings can influence the preferred dihedral angle. Computational modeling, using methods like Density Functional Theory (DFT), is often employed to predict the lowest energy conformations and the rotational barriers between them. nih.govnih.gov These studies can provide insights into the most stable spatial arrangement of the molecule.

Solution-State Conformation Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can be different and more dynamic. Solution-state NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be used to probe the spatial proximity of protons. For this compound, NOE correlations between protons on the quinoline ring and the phenyl ring would provide evidence for their through-space proximity and help to define the time-averaged conformation in solution. The observed NOEs would be dependent on the rotational freedom around the C-N bond.

Computational and Theoretical Investigations of 1 3 4 Quinolinylamino Phenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to describe the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

For a compound like 1-[3-(4-quinolinylamino)phenyl]ethanone, DFT would be applied to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground-state geometry) by finding the minimum energy conformation. Bond lengths, bond angles, and dihedral angles are precisely calculated.

Electronic Properties: Analyze the distribution of electrons to understand reactivity. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): Generate maps that show the electrostatic potential on the surface of the molecule. These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules, particularly biological receptors.

Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Studies on similar quinoline (B57606) derivatives have successfully used DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to perform these analyses and interpret spectroscopic data.

Table 1: Representative DFT-Calculated Properties for a Quinoline-type Structure Note: This table is illustrative, based on typical findings for analogous compounds, not specific experimental data for this compound.

Calculated PropertyTypical Value/DescriptionSignificance
HOMO-LUMO Energy Gap~3-4 eVIndicates chemical reactivity and stability.
Dipole Moment~2-5 DebyeMeasures the overall polarity of the molecule.
MEP Negative RegionAround the quinoline nitrogen and ethanone (B97240) oxygenIndicates likely sites for electrophilic attack or hydrogen bond acceptance.
MEP Positive RegionAround the amino hydrogenIndicates likely sites for nucleophilic attack or hydrogen bond donation.

Ab Initio Calculations for Molecular Properties and Interactions

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF) are often used, sometimes in conjunction with DFT, to provide a comparative analysis of molecular structures and vibrational frequencies. While computationally more demanding than DFT, ab initio calculations can provide a valuable benchmark for electronic properties and interaction energies, further refining the understanding of the molecule's behavior.

Molecular Modeling and Docking Studies for Molecular Target Interaction Prediction

Molecular modeling and docking are essential computational techniques for predicting if and how a small molecule (a ligand), such as this compound, might bind to a biological target, typically a protein or enzyme. These studies are central to drug discovery and development.

When the three-dimensional structure of a biological target is unknown, ligand-based methods can be employed. A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect. By aligning a set of known active molecules, a common pharmacophore can be identified. This model can then be used to screen new compounds, like this compound, for potential activity. Related techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies further correlate the 3D properties of molecules with their biological activity.

When the 3D structure of a target protein is known (often from X-ray crystallography or cryo-EM), structure-based molecular docking can be performed. This process involves:

Preparation: The protein and ligand structures are prepared, adding hydrogen atoms and assigning atomic charges.

Docking Simulation: A docking algorithm systematically samples a vast number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key molecular interactions.

For a quinoline derivative, docking studies would likely investigate interactions such as:

Hydrogen Bonds: Between the amino group (donor) or the quinoline nitrogen/ethanone oxygen (acceptors) and polar amino acid residues.

π-π Stacking: Between the flat quinoline and phenyl rings and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: Involving the carbon-based framework of the molecule and nonpolar residues in the binding pocket.

Docking studies on analogous compounds have identified potential interactions with various enzymes, including kinases and proteases, which are common targets in medicinal chemistry.

Table 2: Illustrative Molecular Docking Results for a Quinoline-based Inhibitor Note: This table presents a hypothetical example to illustrate typical docking analysis results.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Polo-like Kinase 1 (PLK1)-8.5Cys133, Phe183Hydrogen Bond, π-π Stacking
FMS-like Tyrosine Kinase-3 (FLT3)-9.2Lys644, Cys694, Phe691Hydrogen Bond, Hydrophobic
SARS-CoV-2 Main Protease (Mpro)-7.8His41, Cys145, Glu166Hydrogen Bond, π-Alkyl

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and flexibility of the ligand-protein complex.

A typical MD simulation of the this compound-protein complex would involve:

Placing the best-docked complex in a simulated box of water molecules and ions to mimic physiological conditions.

Running the simulation for a set period, often tens to hundreds of nanoseconds.

Analyzing the trajectory to assess the stability of the binding.

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and the ligand from their initial positions. A stable, converging RMSD value suggests the complex is structurally stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Interaction Analysis: Tracks the persistence of hydrogen bonds and other key interactions throughout the simulation, confirming the predictions from docking.

MD simulations are crucial for validating docking results and understanding the dynamic behavior that governs molecular recognition and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (numerical representations of chemical properties) with observed activities, QSAR models can predict the efficacy of novel compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

The development of robust QSAR models is a cornerstone for the rational design of new bioactive compounds. asianpubs.org For series of compounds related to this compound, both 2D and 3D QSAR models have been instrumental. 2D QSAR models utilize descriptors derived from the 2D representation of molecules, such as topological indices and physicochemical properties. ugm.ac.id In contrast, 3D QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and the steric and electrostatic fields they generate. nih.gov

A study on a series of 4-aminoquinoline-1,3,5-triazine hybrids as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) successfully developed a 3D-QSAR model. This model demonstrated strong predictive power, with a coefficient of determination (R²) of 0.881 and a cross-validated R² (Q²) of 0.773, indicating a high degree of both internal and external predictivity. Similarly, a 3D-QSAR study on quinoline derivatives as potential anti-gastric cancer agents yielded a CoMFA model with a Q² of 0.625 and an R² of 0.913, signifying a robust and predictive model. nih.gov

For a broader set of 4-aminoquinoline (B48711) analogs active against malaria, QSAR models were developed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). nih.gov These models for both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum were validated internally and externally, proving their utility in screening potential antimalarial compounds. nih.gov Another study on 112 aminoquinolines developed a single descriptor-based QSAR model with R² values greater than 0.85 for the training set and greater than 0.78 for the validation set. asianpubs.org

Table 1: Statistical Parameters of Representative QSAR Models for 4-Aminoquinoline Derivatives

Model TypeTargetPredictive r² (pred_r²)Reference
3D-QSAR (CoMFA)Anti-gastric cancer0.9130.625Not Reported nih.gov
3D-QSARPfDHFR Inhibition0.8810.773Not Reported
MLRAnti-malarial (K1 strain)0.840.83Not Reported asianpubs.org
2D-QSARAnti-malarial>0.85 (training)Not Reported>0.78 (validation) asianpubs.org

This table is generated based on data from multiple sources for illustrative purposes.

The true power of QSAR models lies in their ability to identify the key molecular descriptors that govern biological activity. The interpretation of these descriptors provides crucial insights for designing more potent molecules.

In QSAR studies of 4-aminoquinoline derivatives as antimalarial agents, several types of descriptors have been shown to be influential:

Hydrophilic Properties: The hydrophilicity of the compounds was found to be a crucial predictor of activity against the chloroquine-sensitive NF54 parasite strain. nih.gov

Electronic Properties: The distribution of charge and the electronic nature of the molecule, often described by descriptors related to the presence of nitrogen and oxygen atoms at specific topological distances, have a strong correlation with antimalarial activity. asianpubs.org

Steric and Field Descriptors: In 3D-QSAR studies, the steric (shape) and electrostatic (charge distribution) fields are paramount. The CoMFA contour maps from the study on anti-gastric cancer quinoline derivatives revealed that bulky substituents in certain positions could enhance or diminish activity, while specific electrostatic potential distributions were favorable for interaction with the biological target. nih.gov

Topological Descriptors: These descriptors, which describe the connectivity and branching of the molecular structure, have also been found to play a significant role in the binding of 4-aminoquinoline derivatives to their targets.

For instance, a QSAR analysis of 7-chloro-4-aminoquinoline derivatives identified steric (Molar Refractivity), hydrophobic (log P), and electronic (Dipole Moment) factors as significant influencers of their antimalarial activity. nih.gov The derived models suggest that compounds that are "softer" (more polarizable) tend to exhibit improved activity against both chloroquine-sensitive and resistant strains. nih.gov

In Silico Prediction of Molecular Interactions and Target Engagement (excluding ADME/Toxicity)

Beyond predicting activity, computational methods can elucidate how a molecule like this compound might bind to a specific biological target, typically a protein receptor or enzyme. Molecular docking is a primary tool for this purpose.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity. For the 4-aminoquinoline class of compounds, docking studies have been instrumental in understanding their mechanism of action. In the context of antimalarial activity, docking of 4-aminoquinoline-1,3,5-triazine hybrids into the active site of PfDHFR revealed key interactions. The study identified specific amino acid residues, such as S108, that are critical for binding. This information is invaluable because mutations in these residues can lead to drug resistance. By understanding these interactions, modifications can be proposed for the ligand to overcome resistance.

In another example, a study on phenylhydrazono phenoxyquinoline derivatives used molecular docking to investigate binding interactions with the α-amylase enzyme. The results identified compounds with the highest negative binding affinity, indicating strong potential as inhibitors. Furthermore, molecular dynamics (MD) simulations, which simulate the movement of atoms in the ligand-protein complex over time, can be used to assess the stability of these predicted interactions. Stable binding throughout an MD simulation lends higher confidence to the predicted binding mode.

For this compound, one could hypothesize its potential targets based on the known pharmacology of the 4-aminoquinoline scaffold, which includes various kinases and reductases. A typical in silico workflow would involve docking the compound into the binding sites of these potential targets. The resulting docking scores and interaction patterns, such as hydrogen bonds and π-π stacking with key amino acid residues, would provide a strong rationale for subsequent experimental validation. For example, studies on other kinase inhibitors have shown that interactions with cysteine and phenylalanine residues can be significant for activity.

Preclinical Biological Evaluation of 1 3 4 Quinolinylamino Phenyl Ethanone and Its Analogues

In Vitro Biochemical Assays for Molecular Target Engagement

In vitro biochemical assays are fundamental for elucidating the direct interaction of a compound with its molecular targets in a controlled, cell-free environment. These assays are crucial for determining the potency and selectivity of a compound, providing a mechanistic basis for its observed cellular effects.

Enzyme Inhibition Assays (e.g., Kinases, Proteases, etc.)

Quinoline-based compounds have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which play a central role in cellular signaling and are often dysregulated in diseases like cancer. nih.gov Analogues of 1-[3-(4-quinolinylamino)phenyl]ethanone, such as substituted 4-(3-hydroxyanilino)-quinolines, have demonstrated potent inhibitory activity against specific kinases.

Research has identified certain 4-(3-hydroxyanilino)-quinoline derivatives as potent inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in the development of certain types of thyroid cancer. nih.gov In in vitro kinase assays, these compounds exhibited significant inhibitory constants (Ki), indicating strong binding to the enzyme's active site. nih.gov

Table 1: RET Kinase Inhibition by 4-(3-hydroxyanilino)-quinoline Analogues

CompoundRET Kinase Kᵢ (nM)
Analogue 13
Analogue 225
Analogue 350

This table presents the in vitro inhibitory constants (Kᵢ) of three 4-(3-hydroxyanilino)-quinoline analogues against RET kinase. Data sourced from a study on potent RET kinase inhibitors. nih.gov

Furthermore, other complex quinoline (B57606) analogues, specifically 7-phenylpyrrolo[3,2-f]quinolinones, have been shown to possess multitargeted kinase inhibitory activity. These compounds were found to inhibit a panel of kinases, suggesting a broad mechanism of action. nih.gov Additionally, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline, a structure related to analogues of the title compound, have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. mdpi.com

Receptor Binding and Activation Studies in Cell-Free Systems

While specific receptor binding data for this compound is not extensively documented, studies on related quinoline structures provide insights into their potential to interact with cell surface receptors. For instance, A-740003, a compound containing a 5-quinolinylamino moiety, has been identified as a novel and selective competitive antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. This antagonist activity was determined by measuring changes in intracellular calcium concentrations following agonist stimulation.

These findings suggest that the quinoline scaffold can be effectively utilized to design ligands that bind with high affinity and selectivity to specific receptor subtypes, thereby modulating their function.

Protein-Protein Interaction Modulation Assays

Protein-protein interactions (PPIs) are essential for a multitude of cellular processes and represent a challenging but increasingly important class of drug targets. Small molecules that can either disrupt or stabilize these interactions hold significant therapeutic promise. The development of molecules that modulate PPIs often involves targeting "hot spots" on protein surfaces to compete with natural binding partners.

While specific data on the modulation of protein-protein interactions by this compound is not available, the general principles of PPI modulation are relevant to the broader class of quinoline derivatives. These compounds, as small molecules, have the potential to be designed to fit into the shallow cavities characteristic of protein-protein interfaces, thereby disrupting or stabilizing critical biological complexes.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Responses in Non-Human Cell Lines

Cell-based assays are integral to understanding how a compound affects cellular functions within a biological context. These assays measure downstream effects of molecular target engagement, such as changes in cell viability, proliferation, and the induction of programmed cell death (apoptosis).

Impact on Cellular Growth and Proliferation in In Vitro Models

Analogues of this compound have demonstrated significant antiproliferative effects across a range of cancer cell lines. A particularly relevant analogue, N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine, was identified as a potent inducer of apoptosis through high-throughput screening. nih.gov This compound exhibited robust activity against various human solid tumor cell lines, with 50% growth inhibition (GI₅₀) values in the nanomolar range. nih.gov

Further structure-activity relationship studies led to the discovery of even more potent analogues, such as 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine, which displayed GI₅₀ values between 16 and 42 nM. nih.gov Other quinoline-based derivatives have also shown potent anti-proliferative activity against human prostate cancer cells (PC-3).

Table 2: Antiproliferative Activity of Quinoline Analogues in Cancer Cell Lines

Compound AnalogueCell LineGI₅₀ (µM)
9dPC-3 (Prostate)2.60
9fPC-3 (Prostate)2.81
9gPC-3 (Prostate)1.29

This table shows the 50% growth inhibition (GI₅₀) values for three quinoline derivatives against the human prostate cancer cell line PC-3.

Similarly, a series of novel quinoline-based compounds designed as EGFR/HER-2 dual inhibitors showed potent antiproliferative efficacy, with GI₅₀ values ranging from 25 to 82 nM against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com

Apoptosis and Cell Cycle Modulation in Defined Cell Systems

The induction of apoptosis is a key mechanism for many anticancer agents. Flow cytometry is a powerful technique used to analyze both apoptosis and the distribution of cells throughout the cell cycle. Quinoline derivatives have been shown to effectively induce apoptosis and modulate the cell cycle in various cancer cell lines.

The analogue N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine was found to be a potent inducer of apoptosis, with EC₅₀ values (the concentration required to induce apoptosis in 50% of the cell population) ranging from 400 to 700 nM in several human solid tumor cell lines. nih.gov More optimized analogues demonstrated even greater potency, with EC₅₀ values between 30 and 70 nM. nih.gov

Table 3: Apoptosis-Inducing Activity of a Quinoline Analogue

CompoundCell LinesApoptosis EC₅₀ (nM)
N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amineVarious Human Solid Tumors400 - 700
1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amineVarious Human Solid Tumors30 - 70

This table presents the 50% effective concentration (EC₅₀) for apoptosis induction by two quinoline analogues in different cancer cell lines. nih.gov

Studies on other quinoline derivatives have revealed that they can cause cell cycle arrest at different phases. For example, some compounds induce arrest in the G2/M phase, which is often associated with the disruption of microtubule function. nih.gov Others have been shown to cause G1 arrest, which can be linked to the inhibition of signaling pathways like PI3K. The specific effect on the cell cycle often depends on the substitution pattern of the quinoline scaffold and the specific cell line being tested.

Signal Transduction Pathway Analysis

Detailed analysis of the signal transduction pathways specifically affected by this compound is not available in the current body of scientific research. Understanding which signaling cascades are activated or inhibited by this compound is crucial for determining its mechanism of action and potential therapeutic applications. Future investigations would need to employ techniques such as phosphoproteomics, kinase activity assays, and reporter gene assays to identify the key signaling nodes and pathways that are functionally altered upon cellular exposure to this compound.

In Vivo Pharmacological Investigations in Non-Human Animal Models

Comprehensive in vivo pharmacological studies for this compound in non-human animal models have not been reported in the available scientific literature. Such studies are a critical component of preclinical evaluation.

Proof-of-Concept Studies for Target Engagement and Biological Response in Animal Systems

To date, no proof-of-concept studies have been published that demonstrate target engagement and subsequent biological responses to this compound in animal systems. These studies are essential to validate in vitro findings and to establish a link between the compound's interaction with its molecular target and a measurable physiological effect in a living organism.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Models

The identification and analysis of pharmacodynamic biomarkers are pivotal for assessing the biological activity of a compound in vivo. As there are no published in vivo studies for this compound, no such biomarkers have been identified or analyzed in preclinical animal models. Future research would need to focus on identifying molecular or physiological markers that change in response to the compound, which can then be used to monitor its activity.

Exploratory Studies on Biological Impact in Disease Models (non-human, non-clinical efficacy focus)

There is no available data from exploratory studies investigating the biological impact of this compound in non-human disease models. These types of studies are fundamental for understanding the potential therapeutic relevance of a compound by observing its effects in an animal model that mimics a human disease state.

Mechanism of Action Elucidation at the Molecular and Cellular Level

The precise molecular and cellular mechanism of action for this compound remains to be elucidated. While the quinoline and phenyl ethanone (B97240) moieties are present in various biologically active molecules, the specific contribution of this unique combination to a potential mechanism of action has not been investigated. Determining the direct molecular target(s) and the subsequent downstream cellular events is a critical next step in the preclinical evaluation of this compound. This would typically involve a combination of computational modeling, in vitro binding assays, and cellular pathway analysis.

Identification of Primary Molecular Targets and Binding Modes

Research into the anticancer mechanisms of 4-anilinoquinoline derivatives, which are close analogues of this compound, has identified several key molecular targets. These primarily include protein kinases involved in cancer cell signaling and structural proteins crucial for cell division.

Protein Kinase Inhibition (EGFR and VEGFR-2):

A predominant mechanism of action for many 4-anilinoquinoline analogues is the inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netekb.eg These receptors are often overexpressed in various cancers and play a critical role in tumor growth, proliferation, and angiogenesis. researchgate.netnih.gov

The binding mode of these inhibitors typically involves the quinoline nitrogen forming a hydrogen bond with a key methionine residue (Met793 in EGFR) in the ATP-binding pocket of the kinase domain. researchgate.net This interaction mimics the binding of the adenine (B156593) region of ATP, thus competitively inhibiting the enzyme's activity. The anilino-phenyl portion of the molecule extends into a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity and selectivity. nih.gov For instance, certain 4-anilino-3-cyanoquinolines have been shown to bind irreversibly to EGFR by forming a covalent bond with a cysteine residue (Cys773) near the active site. nih.gov Docking studies of 4-anilinoquinoline-3-carboxamides have also confirmed their ability to fit within the ATP-binding site of EGFR. rsc.org

Similarly, these compounds inhibit VEGFR-2, a key mediator of angiogenesis. researchgate.net The inhibition of VEGFR-2 blocks the downstream signaling pathways that lead to the formation of new blood vessels, which are essential for tumor growth and metastasis. nih.govnih.gov The binding mode within VEGFR-2 is analogous to that in EGFR, targeting the ATP-binding site. rsc.org

Tubulin Polymerization Inhibition:

Another significant molecular target for certain 4-anilinoquinoline analogues is tubulin. nih.govnih.gov Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. youtube.com Inhibitors of tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov

Several studies have shown that 4-anilinoquinoline derivatives can act as potent tubulin depolymerization agents by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This binding prevents the assembly of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division. nih.govyoutube.com The quinoline moiety in these compounds often serves as a substitute for the trimethoxyphenyl ring found in combretastatin (B1194345) A-4, a well-known tubulin inhibitor. nih.gov

Interactive Table: Molecular Targets of 4-Anilinoquinoline Analogues

Target Binding Site Effect of Inhibition Key References
EGFRATP-binding pocket (hinge region)Inhibition of cell proliferation, survival nih.govresearchgate.netresearchgate.netnih.gov
VEGFR-2ATP-binding pocketInhibition of angiogenesis researchgate.netnih.govnih.gov
TubulinColchicine binding siteDisruption of microtubule dynamics, mitotic arrest rsc.orgnih.govnih.gov

Downstream Cellular Effects and Pathway Perturbations

The interaction of this compound analogues with their molecular targets triggers a cascade of downstream cellular events, ultimately leading to anticancer effects such as cell cycle arrest and apoptosis.

Cell Cycle Arrest:

A common consequence of the activity of these quinoline derivatives is the induction of cell cycle arrest. By inhibiting EGFR or tubulin, these compounds can halt cell cycle progression at different phases.

G1 Phase Arrest: Inhibition of the PI3K/Akt pathway, which is downstream of EGFR, can lead to G1 phase cell cycle arrest. nih.gov One study on 4-aminoquinazoline derivatives demonstrated that inhibition of PI3Kα resulted in G1 arrest. nih.gov

G2/M Phase Arrest: Disruption of microtubule formation by tubulin inhibitors directly interferes with the formation of the mitotic spindle, leading to a robust arrest of cells in the G2/M phase. nih.govmdpi.com For example, a novel 4-anilinoquinoline derivative, compound 14h, was shown to cause a significant accumulation of cells in the G2/M phase. nih.gov Similarly, quinoline–chalcone hybrids have also been reported to induce cell cycle arrest at the G2/M phase. rsc.org

Induction of Apoptosis:

Ultimately, the cellular stress induced by target inhibition and cell cycle arrest often culminates in programmed cell death, or apoptosis. This is a critical endpoint for the efficacy of anticancer agents.

Mitochondrial-Dependent Apoptosis: Some 4-aminoquinazoline derivatives have been shown to induce apoptosis through the mitochondrial-dependent pathway. nih.gov This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Caspase Activation: The execution phase of apoptosis is mediated by a family of proteases called caspases. Studies on 4-anilinoquinolinylchalcone derivatives have demonstrated the activation of caspase-3/7, a key executioner caspase, following treatment. nih.gov This activation was found to be dependent on the generation of reactive oxygen species (ROS). nih.gov

PI3K/Akt/mTOR Pathway Perturbation: The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 directly impacts the PI3K/Akt/mTOR signaling pathway, which is central to cell survival, proliferation, and growth. nih.govmdpi.com Downregulation of this pathway by quinazoline (B50416) derivatives has been shown to inhibit cell proliferation and induce apoptosis. nih.govnih.gov For instance, the quinazoline derivative 11d was found to inhibit the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov

Interactive Table: Preclinical Anticancer Activity of Selected 4-Anilinoquinoline Analogues

Compound ID Cancer Cell Line(s) IC50 Value (µM) Observed Cellular Effect Reference
1f BGC823 (Gastric)3.63Cytotoxicity nih.gov
2i HeLa (Cervical)5.34Cytotoxicity nih.gov
4a MDA-MB-231 (Breast)0.11Apoptosis, ROS generation, Caspase 3/7 activation nih.gov
4d Huh-7 (Liver)0.69Cytotoxicity nih.gov
Compound 11d HepG-2 (Liver)5.49 (VEGFR2 inhibition)Inhibition of Akt/mTOR/p70s6k pathway nih.gov
Compound 14h HCT116 (Colon)0.0015Tubulin depolymerization, G2/M arrest nih.gov
Compound 7i A549 (Lung)2.25EGFR inhibition frontiersin.org
Compound 6b HCT-116 (Colon)0.0136 (PI3Kα inhibition)G1 cell cycle arrest, Apoptosis nih.gov

Advanced Research Methodologies and Future Trajectories for 1 3 4 Quinolinylamino Phenyl Ethanone Research

Application of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Biological Profiling

To achieve a holistic understanding of the biological impact of 1-[3-(4-quinolinylamino)phenyl]ethanone, the application of "omics" technologies is indispensable. Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, can provide an unbiased, system-wide view of cellular responses to the compound.

Proteomics: By employing techniques such as mass spectrometry-based proteomics, researchers can quantify changes in the abundance of thousands of proteins within cells or tissues exposed to this compound. This can help identify direct protein targets, as well as downstream signaling pathways that are modulated by the compound. For example, identifying upregulated or downregulated proteins can offer clues about the compound's mechanism of action, such as inducing cell cycle arrest or apoptosis. researchgate.net

Metabolomics: This approach analyzes the global metabolic profile, identifying and quantifying endogenous small molecules. Changes in metabolite levels following treatment with the compound can reveal alterations in key metabolic pathways, such as glycolysis, lipid metabolism, or amino acid synthesis. This provides a functional readout of the cellular state and can uncover unexpected biological effects.

A comprehensive biological profile generated through these technologies would be crucial for elucidating the full spectrum of activity for this compound.

Table 1: Illustrative Omics Data for this compound Research

Omics TechnologyPotential FindingImplication for Research
Proteomics Upregulation of Caspase-3Suggests induction of apoptosis.
Downregulation of Cyclin D1Indicates potential cell cycle arrest at G1 phase.
Altered phosphorylation of kinase substratesHelps to identify modulated signaling pathways.
Metabolomics Increase in lactate (B86563) levelsSuggests a shift towards anaerobic glycolysis.
Depletion of glutathioneMay indicate induction of oxidative stress.
Changes in lipid profilesCould point to effects on membrane integrity or lipid signaling.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research by accelerating the design-test-learn cycle. nih.govresearchgate.net These computational tools can be powerfully applied to the this compound scaffold to guide the synthesis of new analogues with enhanced or novel properties. springernature.comspringernature.com

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of a series of this compound derivatives with their biological activity. nih.gov These predictive models can then be used to estimate the activity of virtual, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the this compound core. springernature.commdpi.com By learning the underlying rules of chemical structure and desired biological activity, these models can propose novel derivatives that are structurally distinct yet optimized for a specific target.

Virtual Screening: AI-driven virtual screening can rapidly screen vast libraries of chemical compounds to identify those that are predicted to bind to a specific biological target. springernature.com This can help in identifying new potential applications for the this compound scaffold against a wide range of proteins.

Table 2: Application of AI/ML Methodologies to this compound

AI/ML TechniqueDescriptionApplication to Compound
QSAR Establishes a mathematical relationship between chemical structure and biological activity. nih.govPredict the potency of new analogues before synthesis.
Generative Models Algorithms that create new data (e.g., molecules) based on training data. mdpi.comDesign novel derivatives with optimized properties (e.g., solubility, target affinity).
Docking & Scoring Computational simulation of a ligand binding to a target protein.Predict binding modes and affinities to various biological targets, including potential off-targets.
Predictive ADMET Models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Assess the "drug-likeness" of designed analogues for research prioritization.

Exploration of Novel Delivery Systems and Formulation Strategies for Research Compounds (not for human use)

The physicochemical properties of a research compound, such as its solubility and stability, can significantly impact its utility in experimental systems. Quinoline (B57606) derivatives can be poorly water-soluble, which presents challenges for in vitro and in vivo studies. acs.org Therefore, the exploration of novel delivery systems for this compound is a critical area of research, intended solely for preclinical and experimental use.

Nanoparticle-based Systems: Encapsulating the compound within polymeric nanoparticles or lipid-based nanoparticles (liposomes) can improve its solubility, protect it from degradation, and facilitate its uptake by cells in culture.

Micellar Formulations: The use of surfactants to form micelles can solubilize hydrophobic compounds like this compound in aqueous research media, ensuring consistent and reproducible concentrations in biological assays.

These formulation strategies are essential for obtaining reliable and interpretable data in research settings.

Table 3: Comparison of Research Formulation Strategies

Delivery SystemPrimary Advantage for ResearchPotential Application
Liposomes Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds.Delivery to cells in culture, in vivo studies in animal models.
Polymeric Nanoparticles Tunable release kinetics, high loading capacity.Sustained-release studies in experimental models.
Micelles Simple preparation, improved solubility in aqueous buffers.Use in in vitro enzymatic and cell-based assays.

Development of Chemical Probes and Imaging Agents Based on the this compound Scaffold

The quinoline ring system is an attractive scaffold for the development of fluorescent probes and imaging agents due to its inherent photophysical properties. crimsonpublishers.comsemanticscholar.org By chemically modifying the this compound structure, it is possible to create tools for visualizing biological processes in real-time.

Fluorescent Probes: The planar and aromatic structure of quinoline makes it a good fluorophore. semanticscholar.org Derivatives can be designed to act as "turn-on" or "turn-off" fluorescent probes that signal the presence of specific ions, molecules, or changes in the cellular microenvironment, such as viscosity. crimsonpublishers.com For instance, other quinoline-based probes have been developed to detect metal ions like Al3+ and to image lipid droplets in living cells. crimsonpublishers.com

Bioimaging Agents: The this compound scaffold could be functionalized to target specific tissues or cell types. For example, novel quinoline-based fluorescent agents have been successfully used for mapping sentinel lymph nodes in animal models. nih.gov Furthermore, the scaffold could be radiolabeled (e.g., with Iodine-125) to create tracers for non-invasive imaging techniques like autoradiography, which has been demonstrated with other radioiodinated quinoline derivatives for tumor imaging. snmjournals.org

The development of such probes would transform this compound from a compound being studied to a tool used for study.

Unanswered Questions and Emerging Research Frontiers

While the quinoline scaffold is well-studied, the specific biological profile of this compound leaves many questions unanswered. Future research should focus on expanding our knowledge of its molecular interactions and exploring its potential in new biological contexts.

A critical unanswered question for any bioactive compound is its selectivity. While it may have a primary, high-affinity target, interactions with secondary, "off-target" proteins are common and can be responsible for both beneficial and confounding effects. The quinoline nucleus is considered a "privileged structure" because it can interact with a wide range of biological targets. researchgate.netsemanticscholar.org Therefore, a key research frontier is to systematically map the interactome of this compound. Methodologies such as affinity-based protein profiling and computational target prediction could be employed to identify these secondary interactions, providing a more complete and accurate understanding of the compound's mechanism of action.

The quinoline scaffold is present in compounds with an exceptionally broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netfrontiersin.org Many quinoline derivatives function as kinase inhibitors, a crucial role in cancer therapy research. nih.gov An exciting future direction would be to screen this compound and a library of its close analogues against a diverse panel of biological assays. This could uncover entirely new and unexpected activities. For example, compounds initially investigated for anticancer properties might show potent activity against microbial pathogens or parasites. frontiersin.orgnih.gov Such hypothesis-generating screening is essential for unlocking the full potential of this chemical scaffold.

Addressing Synthetic Challenges for Complex Analogues and Macrocycles

The synthesis of complex derivatives and macrocyclic structures based on the this compound scaffold presents a series of distinct chemical challenges. These hurdles stem from the inherent structural and electronic properties of the molecule, including steric hindrance, the reactivity of the ketone moiety, and the potential for the quinoline nitrogen to interfere with catalytic processes. Overcoming these obstacles requires the application of advanced synthetic methodologies and innovative strategies.

Primary Synthetic Hurdles

The construction of elaborate analogues of this compound is often complicated by several factors:

Steric Hindrance: The bulky 4-quinolinylamino group can physically obstruct reactions at both the ethanone (B97240) functional group and the adjacent positions on the phenyl ring. This steric crowding can significantly slow down or even prevent reactions that would otherwise proceed smoothly on a less substituted substrate. For instance, nucleophilic attack at the carbonyl carbon or ortho-functionalization of the phenyl ring can be sterically hindered organic-chemistry.orgmdpi.com.

Reactivity of the Ketone: While the ethanone group provides a convenient handle for derivatization, its reactivity must be carefully managed. Reactions such as aldol (B89426) condensations, Wittig olefinations, or reductive aminations need to be optimized to avoid side reactions or decomposition of the starting material. The conditions required for these transformations must be compatible with the rest of the molecule, particularly the quinoline and amine functionalities masterorganicchemistry.comlibretexts.orgbeyondbenign.org.

Catalyst Inhibition: The nitrogen atom in the quinoline ring is a Lewis base and can coordinate with transition metal catalysts, such as palladium, which are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) organic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.org. This coordination can lead to catalyst deactivation or the formation of undesired byproducts, thereby lowering the efficiency of reactions intended to functionalize the aromatic rings organic-chemistry.orglibretexts.org.

Macrocyclization Barriers: The synthesis of macrocycles incorporating the this compound unit is particularly challenging. It requires the synthesis of a linear precursor containing two reactive termini that can be joined together. The inherent flexibility of such a precursor can make the intramolecular ring-closing step entropically unfavorable, often leading to polymerization or the formation of dimers instead of the desired macrocycle drughunter.com. Achieving the high-dilution conditions necessary to favor intramolecular cyclization can also be difficult on a practical scale drughunter.com.

Advanced Methodologies and Future Trajectories

To navigate these synthetic challenges, researchers can employ a range of modern techniques and strategic approaches.

Overcoming Steric and Electronic Effects:

Palladium-catalyzed cross-coupling reactions are indispensable for creating new carbon-carbon and carbon-nitrogen bonds, and several strategies exist to overcome the challenges posed by sterically hindered and electron-rich or poor substrates.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming the key C-N bond between the quinoline and phenyl rings or for introducing further amine functionalities. The use of sterically hindered phosphine (B1218219) ligands, such as Johnphos or tri-tert-butylphosphine, can facilitate the coupling of challenging substrates by promoting the reductive elimination step and preventing catalyst decomposition wikipedia.orgias.ac.in. For instance, the amination of 6-bromo-2-chloroquinoline (B23617) has been achieved selectively by carefully choosing the catalyst system and reaction conditions acs.orgnih.gov.

Suzuki and Heck Couplings: To functionalize the aromatic core by forming C-C bonds, Suzuki and Heck reactions are often employed wikipedia.orgrsc.orgrsc.orgacs.org. For sterically demanding couplings, specialized ligands like AntPhos have been developed that allow for the efficient reaction of di-ortho-substituted aryl halides rsc.orgrsc.org. Microwave-assisted synthesis can also accelerate these reactions, often leading to higher yields in shorter times and being more environmentally friendly mdpi.com.

Derivatization of the Ethanone Group:

The ethanone moiety is a versatile anchor point for building more complex analogues.

Wittig Reaction: To convert the ketone into an alkene, the Wittig reaction is a classic and reliable method masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org. It allows for the precise placement of a double bond where the carbonyl group was located. For less reactive ketones, using more reactive, unstabilized ylides or modified procedures like the Horner-Wadsworth-Emmons reaction can improve yields organic-chemistry.orgnih.gov.

Reductive Amination: This two-step process, involving the formation of an imine followed by its reduction, is an effective way to introduce new amine-containing side chains at the ketone position libretexts.orgmasterorganicchemistry.comnih.govyoutube.comorganic-chemistry.org. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can selectively reduce the imine in the presence of the ketone, allowing for a one-pot reaction masterorganicchemistry.com.

Strategies for Macrocyclization:

The synthesis of macrocycles is a key goal for creating conformationally constrained analogues, which can have enhanced biological activity.

Ring-Closing Metathesis (RCM): RCM has become a dominant strategy for synthesizing macrocycles in modern organic chemistry mdpi.comdrughunter.comwikipedia.orgnih.gov. This reaction uses ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a new double bond between two existing alkenes within a linear precursor. To apply this to the this compound system, one could envision synthesizing a precursor with two terminal alkene chains, for example, by O-alkylation of a phenolic analogue or by extending a side chain from the ethanone group. Key challenges in RCM include catalyst poisoning and controlling the stereochemistry (E/Z) of the newly formed double bond drughunter.comnih.gov.

Multi-component Reactions (MCRs): MCRs offer an efficient route to complex molecules by combining three or more starting materials in a single step. Designing an MCR that incorporates this compound or its precursors could provide rapid access to a diverse library of complex analogues and potential macrocyclic precursors.

The future of research in this area will likely involve the integration of these advanced methods. For example, a multi-step synthesis could begin with a Buchwald-Hartwig amination to form the core scaffold, followed by a Wittig reaction to install a diene, and culminate in a Ring-Closing Metathesis to form a novel macrocycle. Computational modeling will also play an increasingly important role in predicting reaction outcomes and designing optimal precursors for challenging cyclizations.

Q & A

Q. What are the optimal synthetic routes for 1-[3-(4-quinolinylamino)phenyl]ethanone?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

  • Friedel-Crafts acylation : Reacting a quinolinylamine-substituted benzene derivative with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Aminophenyl precursor acylation : Introducing the ethanone moiety to a pre-synthesized 3-(4-quinolinylamino)phenyl intermediate using ethanoyl chloride. Reaction progress is monitored via thin-layer chromatography (TLC) and ¹H NMR spectroscopy to confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms the quinolinylamino and ethanone groups. Aromatic protons appear at δ 7.0–8.5 ppm, while the carbonyl (C=O) signal is near δ 190–210 ppm in ¹³C NMR .
  • Infrared (IR) Spectroscopy : Detects C=O stretching (~1680–1720 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₇H₁₃N₂O) and fragmentation patterns .

Q. How can researchers purify this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate impurities.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity. Purity is confirmed via HPLC (>95% peak area) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations) or compound purity . Methodological solutions include:

  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and validate via dose-response curves.
  • Impurity profiling : Employ LC-MS to identify by-products (e.g., oxidized derivatives) that may skew activity data .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in drug development?

  • Analog synthesis : Modify substituents on the quinoline ring (e.g., electron-withdrawing groups at C-2) or the phenyl ethanone moiety.
  • In silico modeling : Use density functional theory (DFT) to predict electronic effects on binding affinity to target proteins (e.g., kinases) .

Q. How can reaction mechanisms for its chemical transformations be elucidated?

  • Kinetic studies : Monitor reaction rates under varying temperatures/solvents to infer intermediates (e.g., carbocation formation in Friedel-Crafts).
  • Isotopic labeling : Introduce deuterium at the acetyl group to track hydrogen migration during reduction reactions .

Q. How should researchers address conflicting thermodynamic data (e.g., enthalpy of formation)?

  • Replicate experiments : Control humidity and solvent purity to minimize environmental variability.
  • Reference standards : Cross-validate using NIST-certified calorimetry data .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Accelerated stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) at 37°C for 24–72 hours. Degradation products are analyzed via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.